molecular formula C17H18N4O2S B1341098 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid CAS No. 1029107-12-7

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid

Cat. No. B1341098
CAS RN: 1029107-12-7
M. Wt: 342.4 g/mol
InChI Key: XNINCPZJYDVEPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a thiophen-2-yl group, an imidazo[1,2-a]pyrimidin-3-yl group, and a piperidine-2-carboxylic acid group . The exact molecular weight of the compound is 342.44 .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with structures related to the queried chemical, specifically those involving thiophene and imidazo[1,2-a]pyrimidine scaffolds, have been synthesized and evaluated for their anticancer activity. For instance, derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione were synthesized using thiophen-2-ylmethanamine among other amines, showing good anticancer activity against various cancer cell lines, including breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) (Kumar et al., 2013).

Catalytic Activity in Oxidation Reactions

Imidazolo[1,2-a]pyridine derivatives, which share a core structural similarity with the queried compound, have demonstrated effectiveness as catalysts in the oxidation of catechol to o-quinone. This activity depends on the nature of the ligand, transition metals, ion salts, and the concentration of the complex, indicating the potential of related compounds in catalytic processes (Saddik et al., 2012).

Anti-inflammatory and Antioxidant Activities

Thiophene and imidazo[1,2-a]pyridine-based compounds have also been synthesized and found to possess potent anti-inflammatory and antioxidant activities. This suggests the potential therapeutic applications of similar compounds in treating inflammation and oxidative stress-related disorders (Shehab et al., 2018).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and showed significant activity against protozoal infections. This highlights the potential of structurally related compounds in the development of antiprotozoal medications (Ismail et al., 2004).

properties

IUPAC Name

1-[(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(23)12-5-1-2-8-20(12)11-13-15(14-6-3-10-24-14)19-17-18-7-4-9-21(13)17/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNINCPZJYDVEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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